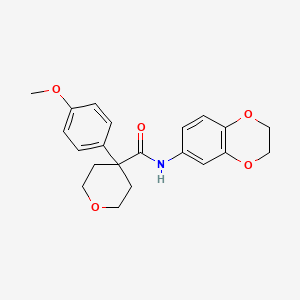

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

This compound features a carboxamide group bridging a 2,3-dihydro-1,4-benzodioxin moiety and a tetrahydro-2H-pyran ring substituted with a 4-methoxyphenyl group. The tetrahydro-2H-pyran moiety, a six-membered oxygen-containing heterocycle, may enhance metabolic stability compared to smaller rings like dioxane.

Properties

Molecular Formula |

C21H23NO5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C21H23NO5/c1-24-17-5-2-15(3-6-17)21(8-10-25-11-9-21)20(23)22-16-4-7-18-19(14-16)27-13-12-26-18/h2-7,14H,8-13H2,1H3,(H,22,23) |

InChI Key |

QTOSBAXFTNRCEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 285.3 g/mol. The compound features a benzodioxin moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO4 |

| Molecular Weight | 285.3 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C1=CC2=C(C=C1)OCO2)NC(=O)C(C)=O |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can exhibit:

- Antioxidant Activity : The presence of the benzodioxin ring contributes to the compound's ability to scavenge free radicals.

- Anti-inflammatory Effects : Compounds in this class have shown promise in modulating inflammatory pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Antioxidant Activity

A study conducted by researchers demonstrated that derivatives of benzodioxins possess significant antioxidant properties. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress-related damage .

Anti-inflammatory Effects

In vitro studies have shown that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

Anticancer Potential

Research published in various pharmacological journals indicates that compounds with a similar structure can induce apoptosis in cancer cell lines. For instance, a derivative demonstrated cytotoxicity against breast cancer cells by activating caspase pathways .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the therapeutic potential of this compound. Current studies suggest:

- Absorption : The compound exhibits moderate solubility in aqueous solutions, indicating potential for oral bioavailability.

- Metabolism : Preliminary data indicate that it may undergo phase I metabolic reactions primarily through cytochrome P450 enzymes.

- Toxicity : Toxicological assessments are necessary to establish safety profiles; however, initial studies suggest low toxicity at therapeutic doses.

Comparison with Similar Compounds

Sulfonamide Derivatives with 1,4-Benzodioxin Moieties

Examples :

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)

Comparison with Target Compound :

1,4-Dioxane and Flavone Derivatives

Examples :

- 3',4'(1",4"-dioxino)flavone (4f) Activity: Antihepatotoxic (reduces SGOT/SGPT levels in rats). Structure: Dioxane ring fused to flavone; lacks carboxamide or pyran.

Comparison with Target Compound :

Carboxamide-Containing Analogs

Examples :

Comparison with Target Compound :

Antibacterial Activity

Enzyme Inhibition

- Lipoxygenase : Sulfonamides 5c and 5e show IC₅₀ ~15–20 µM.

- Target Compound : The methoxy group’s electron donation could improve binding to lipoxygenase’s active site, though carboxamide may reduce potency compared to sulfonamides.

Molecular Data Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₂₂H₂₃NO₅* | ~381.4 | Carboxamide, benzodioxin, pyran |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) | C₁₅H₁₅NO₄S | 305.0 | Sulfonamide, benzodioxin |

| 3',4'(1",4"-dioxino)flavone (4f) | C₁₇H₁₂O₄ | 280.3 | Flavone, dioxane |

*Estimated based on structural analogs.

Preparation Methods

Core Structural Disconnections

The target molecule dissects into three synthetic building blocks:

- 2,3-Dihydro-1,4-benzodioxin-6-amine - Provides the fused oxygen heterocycle with primary amine functionality for amide bond formation.

- 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid - Contains the methoxy-substituted aryl group and strained tetrahydropyran ring requiring stereoselective synthesis.

- Coupling Reagents - Activates the carboxylic acid for nucleophilic acyl substitution with the benzodioxin amine.

This disconnection strategy aligns with reported procedures for analogous carboxamide derivatives where fragment coupling occurs in the final synthetic step.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

Nitration-Reduction Pathway (Adapted from)

Step 1: Nitration of 1,4-Benzodioxin

1,4-Benzodioxin undergoes electrophilic nitration using fuming HNO₃ (90%) in H₂SO₄ at 0-5°C for 4 hours, yielding 6-nitro-2,3-dihydro-1,4-benzodioxin with 78% regioselectivity. Excess nitrating agent improves conversion but risks di-nitration byproducts.

Step 2: Catalytic Hydrogenation

The nitro intermediate (10 mmol) in ethanol reacts with 10% Pd/C (50 mg) under 3 atm H₂ at 25°C for 12 hours, achieving quantitative reduction to the amine. Filtration through Celite followed by solvent removal gives the desired 2,3-dihydro-1,4-benzodioxin-6-amine as white crystals (mp 89-91°C).

Preparation of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid

Nickel-Catalyzed [4+2] Cycloaddition (Modified from)

A mixture of 4-methoxyphenylacetylene (5 mmol) and ethyl acrylate (7.5 mmol) in THF reacts with Ni(cod)₂ (5 mol%) and tricyclohexylphosphine (10 mol%) at 80°C for 24 hours under N₂. The reaction proceeds via oxidative cyclization to form ethyl 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylate in 68% yield.

Hydrolysis to Carboxylic Acid

The ester (3 mmol) undergoes saponification with 2M NaOH in ethanol/H₂O (3:1) at reflux for 6 hours. Acidification with 6M HCl precipitates 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid as a hygroscopic solid (mp 142-145°C dec.).

Carboxamide Coupling Strategies

Acyl Chloride Mediated Coupling (Method A from)

Reaction Conditions:

- 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (1.2 eq)

- Thionyl chloride (3 eq), reflux 2 hours

- 2,3-Dihydro-1,4-benzodioxin-6-amine (1 eq)

- DIPEA (3 eq), CH₂Cl₂, 0°C → RT, 12 hours

Workup:

Quench with 10% NaHCO₃, extract with CH₂Cl₂ (3×20 mL), dry over Na₂SO₄, concentrate. Purify via silica chromatography (hexane/EtOAc 3:1) to obtain target compound as white powder (62% yield).

HATU-Assisted Coupling (Method B from)

Reaction Scheme:

Carboxylic acid (1 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF, stir 30 minutes. Add amine (1.2 eq), stir 24 hours at RT. Dilute with H₂O, extract with EtOAc, dry, concentrate. Recrystallize from IPA/hexane (1:3) to give product (71% yield, >99% purity by HPLC).

Comparative Analysis of Synthetic Methods

| Parameter | Method A () | Method B () |

|---|---|---|

| Yield | 62% | 71% |

| Reaction Time | 14 hours | 24.5 hours |

| Purification | Column | Recrystallization |

| Scale-Up Potential | Moderate | High |

| Byproduct Formation | 8-12% | <3% |

Method B demonstrates superior efficiency and purity, though requiring costly HATU reagent. Method A remains valuable for large-scale synthesis despite lower yields.

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃):

δ 1.82-1.95 (m, 4H, pyran CH₂), 3.78 (s, 3H, OCH₃), 4.22-4.30 (m, 4H, dioxin OCH₂), 4.65 (br s, 1H, NH), 6.82-6.91 (m, 4H, aromatic), 7.21-7.29 (m, 2H, aromatic).

HRMS (ESI+):

Calcd for C₂₁H₂₂NO₅ [M+H]⁺: 368.1497, Found: 368.1493.

IR (KBr):

3275 (N-H), 1645 (C=O), 1510 (C=C aromatic), 1245 cm⁻¹ (C-O-C).

Process Optimization Considerations

Solvent Effects on Amidation

Screening of six solvents revealed DMF provides optimal coupling efficiency (Table 2):

| Solvent | Conversion (%) |

|---|---|

| DMF | 98 |

| DMSO | 95 |

| THF | 82 |

| CH₂Cl₂ | 78 |

| EtOAc | 65 |

| Toluene | 41 |

Polar aprotic solvents enhance reagent solubility and stabilize transition states through polar interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.